2-Methyl-3-phenylaziridine
CAS No.: 7763-71-5
Cat. No.: VC7860602
Molecular Formula: C9H11N
Molecular Weight: 133.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7763-71-5 |
---|---|
Molecular Formula | C9H11N |
Molecular Weight | 133.19 g/mol |
IUPAC Name | 2-methyl-3-phenylaziridine |
Standard InChI | InChI=1S/C9H11N/c1-7-9(10-7)8-5-3-2-4-6-8/h2-7,9-10H,1H3 |
Standard InChI Key | NWAQGFVFBBSDAV-UHFFFAOYSA-N |
SMILES | CC1C(N1)C2=CC=CC=C2 |
Canonical SMILES | CC1C(N1)C2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
2-Methyl-3-phenylaziridine (C₉H₁₁N) features a three-membered aziridine ring with substituents at positions 2 (methyl) and 3 (phenyl). The InChIKey NWAQGFVFBBSDAV-UHFFFAOYSA-N
confirms its stereochemistry, while the SMILES CC1C(N1)C2=CC=CC=C2
delineates connectivity .
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 133.19 g/mol | |
Boiling Point | 207.4°C at 760 mmHg | |
Predicted CCS (Ų) | 129.2 ([M+H]⁺) | |
Density | 0.998 g/cm³ |
The phenyl group introduces aromatic π-electron effects, while the methyl group enhances steric hindrance, influencing regioselectivity in reactions .
Synthetic Methodologies
Sulfenamide-Mediated Cyclization
β-Methylstyrene reacts with 2,4-dinitrobenzenesulfenyl chloride in dichloromethane at 0–25°C to yield 1-(2,4-dinitrobenzenesulfenyl)-2-methyl-3-phenylaziridine as the major product (60–85% yield). This method leverages electrophilic sulfur intermediates to drive ring closure, with conjugated olefins favoring aziridine formation over non-conjugated substrates .
Enantioselective Synthesis via Staudinger Reaction
Optically pure methyl 3-phenylaziridine-2-carboxylate derivatives are synthesized from phenylglycidate precursors through azide ring-opening and subsequent triphenylphosphine-mediated cyclization . Resolution using 1-phenylethylamine or ephedrine achieves enantiomeric excess >95%, critical for asymmetric catalysis .
Table 2: Comparison of Synthetic Routes
Method | Yield (%) | Purity | Key Advantage |
---|---|---|---|
Sulfenylation | 60–85 | >95% | Scalability |
Staudinger Reaction | 38–64 | >95% e.e. | Enantioselectivity |
Chemical Reactivity and Mechanistic Insights
Ring-Opening Reactions
The strained aziridine ring undergoes nucleophilic attack at the nitrogen or adjacent carbon. For example:
-
Nucleophilic Substitution: Amines and thiols cleave the ring, forming open-chain amines.
-
Oxidation: Hydrogen peroxide converts the compound to hydroxylamines or N-oxides.
Spectroscopic Characterization
¹H-NMR signals for the sulfenylated derivative include:
-
Aromatic protons: δ 9.12–7.23 ppm
-
Aziridine CH protons: δ 3.76–3.53 ppm (J = 17.85 Hz) .
High coupling constants (J >17 Hz) confirm significant ring strain, distinguishing it from less-substituted aziridines .
Biological and Pharmacological Profile
Cytotoxic Activity
In vitro studies demonstrate selective cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines, with IC₅₀ values <10 μM. Mechanisms involve reactive intermediate formation via ring-opening, disrupting DNA replication .
Parameter | Effect |
---|---|
Acute Toxicity (Oral) | LD₅₀ = 250 mg/kg (rat) |
Respiratory Exposure | Asthma-like symptoms (RADS) |
Skin Contact | Severe irritation |
Chronic exposure risks include mutagenicity (GHS Category 2) and organ damage .
Industrial and Research Applications
Asymmetric Catalysis
Chiral 2-methyl-3-phenylaziridine derivatives serve as ligands in enantioselective hydrogenation, achieving >90% enantiomeric excess in prochiral ketone reductions .
Pharmaceutical Intermediates
The compound is a precursor to ethylphenidate analogs and kinase inhibitors, with derivatives showing >50% inhibition of CYP3A4 isoforms.
Table 3: Comparative Reactivity of Aziridines
Compound | Ring Strain (kJ/mol) | Reactivity with H₂O |
---|---|---|
2-Methyl-3-phenylaziridine | 98.3 | Fast ring-opening |
Azetidine | 67.1 | Slow hydrolysis |
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